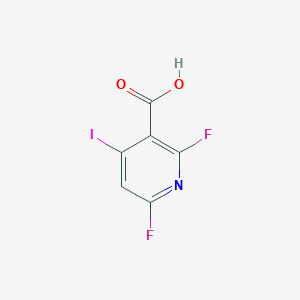
3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out in acidic media, such as hot polyphosphoric acid or refluxing hydrochloric acid
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The prop-2-ynoic acid moiety may also play a role in the compound’s biological activity by interacting with different cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Methylbenzimidazol-2-yl)prop-2-ynoic acid include other benzimidazole derivatives, such as:
- 1,3-Bis(N-Methylbenzimidazol-2′-yl)-2-Phenylpropanedichloridocopper(II)
- 3-(1-Methyl-1h-benzimidazol-2-yl)-2-propenoic acid, methyl ester
Uniqueness
What sets this compound apart from other benzimidazole derivatives is its unique combination of the benzimidazole ring with a prop-2-ynoic acid moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
YVYYPRFHNZZPED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


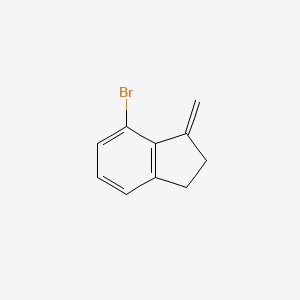
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
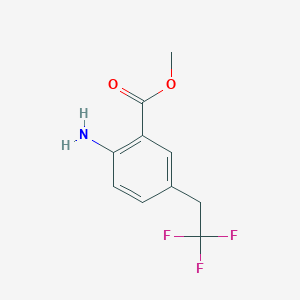
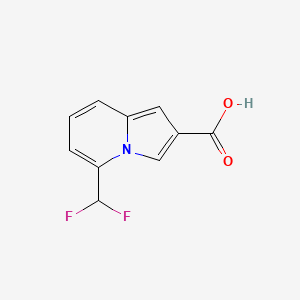
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
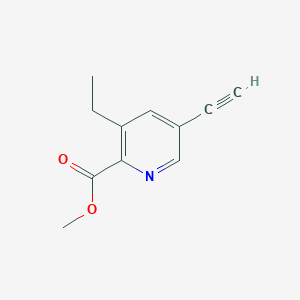
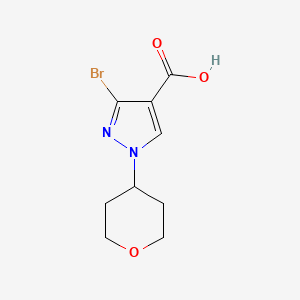
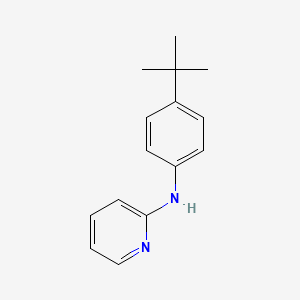

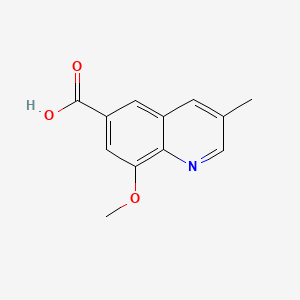
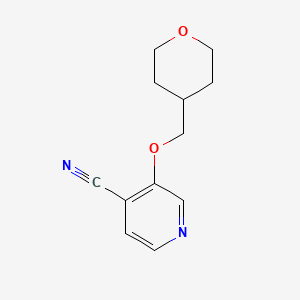
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
